4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4 and 7 positions of the pyrrolo[3,2-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the chlorination of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where pyrrolo[3,2-d]pyrimidine is treated with POCl3, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and other diseases.
Biological Research: The compound is used in the study of cellular signaling pathways and as a tool to investigate the mechanisms of various biological processes.
Pharmaceutical Industry: It is employed in the synthesis of potential drug candidates, particularly those targeting specific enzymes and receptors.
Chemical Biology: The compound is used in the design of probes and molecular tools for studying protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a single chlorine atom at position 4.
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Contains chlorine atoms at positions 2 and 4 instead of 4 and 7.
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine: Contains chlorine atoms at positions 2 and 4 and a fluorine atom at position 7.
Uniqueness
4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHFLZOELBXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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